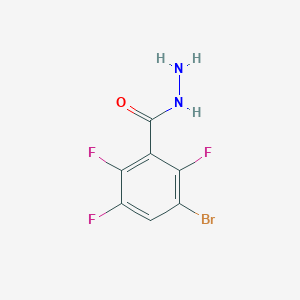

3-Bromo-2,5,6-trifluorobenzohydrazide

Description

3-Bromo-2,5,6-trifluorobenzohydrazide is a halogenated aromatic hydrazide derivative characterized by a benzohydrazide core substituted with bromine at position 3 and fluorine atoms at positions 2, 5, and 4. This compound’s unique substitution pattern combines electron-withdrawing halogens (Br, F) with a hydrazide functional group (-CONHNH₂), making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bromine atom provides a reactive site for further functionalization, such as cross-coupling reactions .

Properties

Molecular Formula |

C7H4BrF3N2O |

|---|---|

Molecular Weight |

269.02 g/mol |

IUPAC Name |

3-bromo-2,5,6-trifluorobenzohydrazide |

InChI |

InChI=1S/C7H4BrF3N2O/c8-2-1-3(9)6(11)4(5(2)10)7(14)13-12/h1H,12H2,(H,13,14) |

InChI Key |

GCWAKSGLQNJXIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)NN)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzohydrazide typically involves the reaction of 3-Bromo-2,5,6-trifluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified by recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production methods for 3-Bromo-2,5,6-trifluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.

Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation and Reduction Reactions: Products include azides, amines, and other nitrogen-containing compounds.

Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its hydrazide group can form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and advanced materials. .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms on the benzene ring can also participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, halogenation patterns, or structural motifs:

3-Bromobenzohydrazide (CAS 39115-96-3)

- Structure : Benzohydrazide with bromine at position 3.

- Key Differences : Lacks fluorine substituents.

- Properties :

- Reduced lipophilicity compared to trifluorinated analogs due to absence of fluorine.

- Lower electronegativity at the aromatic ring, leading to slower reactivity in electrophilic substitutions.

- Applications: Primarily used as a ligand in coordination chemistry or as a precursor for hydrazone formation .

3-Bromo-2,4,5-trifluorobenzoic Acid (CAS 1201-31-6)

- Structure : Benzoic acid derivative with bromine (position 3) and fluorine (positions 2, 4, 5).

- Key Differences : Carboxylic acid (-COOH) group instead of hydrazide (-CONHNH₂).

- Properties :

- Higher acidity (pKa ~2.8) due to the electron-withdrawing trifluoro and bromo groups.

- Reactivity: Carboxylic acid enables esterification or amidation, whereas hydrazide facilitates condensation reactions.

- Applications: Intermediate in fluorinated drug synthesis (e.g., antifungals, kinase inhibitors) .

3-Bromo-2,4,6-trimethoxyacetophenone

- Structure: Acetophenone with bromine (position 3) and methoxy groups (positions 2, 4, 6).

- Key Differences : Methoxy (-OCH₃) substituents instead of fluorine; ketone group instead of hydrazide.

- Properties: Increased solubility in polar solvents due to methoxy groups. Reactivity: Ketone group undergoes nucleophilic additions (e.g., Grignard reactions), unlike hydrazide’s condensation behavior. Applications: Building block for natural product synthesis (e.g., flavonoids, alkaloids) .

Comparative Data Table

Research Findings and Implications

Electronic Effects : The trifluoro substitution in 3-Bromo-2,5,6-trifluorobenzohydrazide significantly lowers the electron density of the aromatic ring, enhancing its reactivity in Suzuki-Miyaura couplings compared to methoxy-substituted analogs .

Biochemical Interactions: The hydrazide group enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), a property exploited in catalytic systems and metallodrug design. Fluorinated derivatives exhibit improved blood-brain barrier penetration compared to non-fluorinated counterparts .

Synthetic Challenges : Introducing multiple halogens (Br, F) requires precise control to avoid over-halogenation. For example, highlights bromination at elevated temperatures (70°C) with dilute HCl, a method adaptable for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.